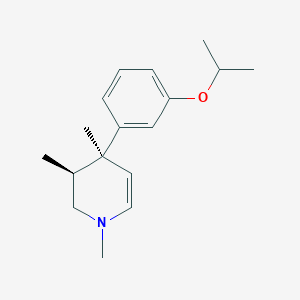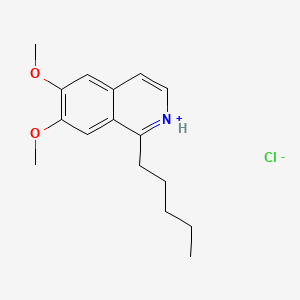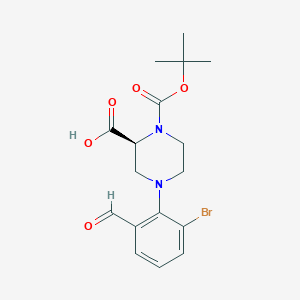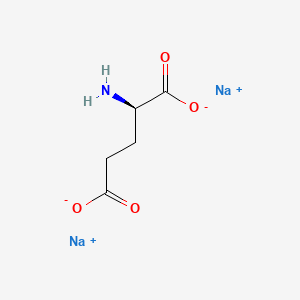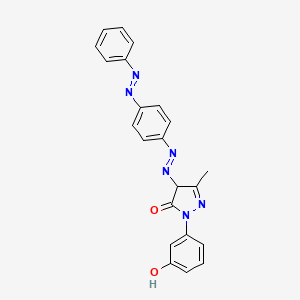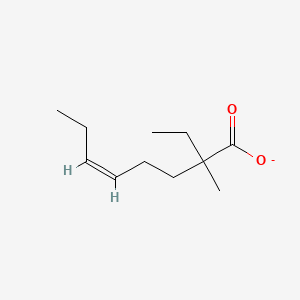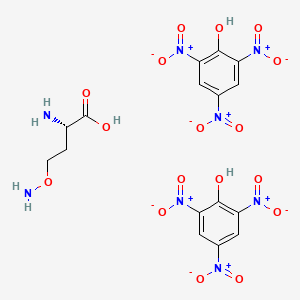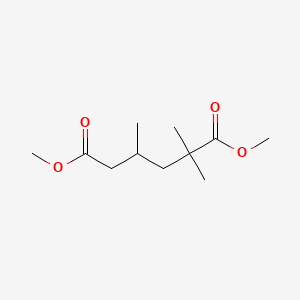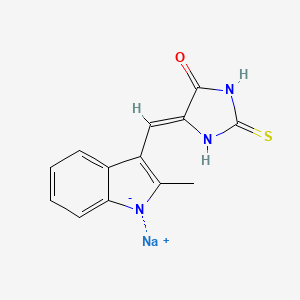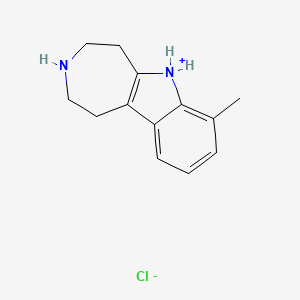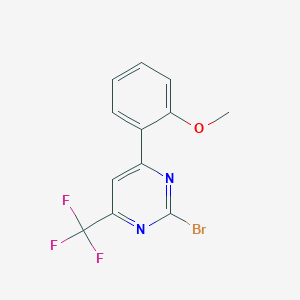
Aluminum, trioctadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioctadecylaluminum is an organoaluminum compound with the molecular formula C54H111Al . It is a member of the trialkylaluminum family, which are compounds consisting of aluminum bonded to three alkyl groups. These compounds are known for their reactivity and are widely used in various chemical processes.
Preparation Methods
The synthesis of trioctadecylaluminum typically involves the reaction of aluminum with octadecyl halides under controlled conditions. One common method is the reaction of aluminum with octadecyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve the use of aluminum powder, hydrogen gas, and olefinic materials to produce trialkyl aluminum compounds efficiently .
Chemical Reactions Analysis
Trioctadecylaluminum undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and corresponding alkyl radicals.
Reduction: Can reduce other compounds due to its strong reducing properties.
Substitution: Reacts with halides to form new alkyl aluminum compounds. Common reagents used in these reactions include halides, oxygen, and hydrogen. .
Scientific Research Applications
Trioctadecylaluminum has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for alkylation, reduction, and metalation reactions.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential in drug delivery systems and as an adjuvant in vaccines
Mechanism of Action
The mechanism of action of trioctadecylaluminum involves its ability to donate alkyl groups to other molecules, facilitating various chemical reactions. It acts as a strong reducing agent and can form complexes with other compounds, enhancing their reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Trioctadecylaluminum can be compared with other trialkylaluminum compounds such as:
Triethylaluminum: Known for its use in the Ziegler-Natta polymerization process.
Triisobutylaluminum: Used in organic synthesis and as a cocatalyst in polymerization reactions.
Trioctylaluminum: Similar in structure and used in similar applications, but with different alkyl chain lengths. The uniqueness of trioctadecylaluminum lies in its longer alkyl chains, which can influence its reactivity and applications.
Properties
CAS No. |
3041-23-4 |
|---|---|
Molecular Formula |
C54H111Al |
Molecular Weight |
787.4 g/mol |
IUPAC Name |
trioctadecylalumane |
InChI |
InChI=1S/3C18H37.Al/c3*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;/h3*1,3-18H2,2H3; |
InChI Key |
FPTXIDMSUMCELA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


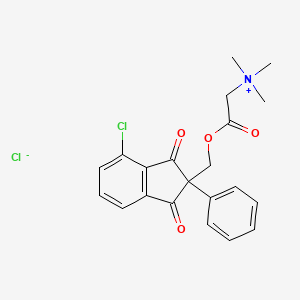
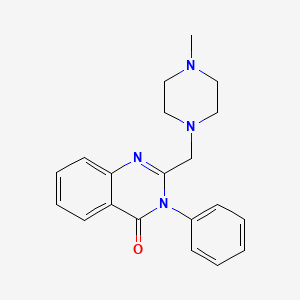
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
